molecular formula C10H10ClFO3 B1527483 Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate CAS No. 1247619-04-0

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

Cat. No.: B1527483
CAS No.: 1247619-04-0
M. Wt: 232.63 g/mol
InChI Key: ZNSRYRUHAPLUPG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate ( 1247619-04-0 ) is a chiral organic compound with the molecular formula C 10 H 10 ClFO 3 and a molecular weight of 232.64 g/mol . It is characterized by a 95% or higher purity level and is recommended for storage at room temperature . This ester features both a hydroxyl group and a halogenated phenyl ring, a structure typical of intermediates used in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. As a building block, this compound's value lies in its multifunctional reactivity; the ester group can be hydrolyzed, the hydroxyl group can be oxidized or involved in substitution reactions, and the halogenated aromatic ring can undergo further cross-coupling reactions . Researchers utilize such compounds to synthesize more complex molecules for biological screening. While the specific mechanism of action for this exact compound is not detailed in the available literature, structurally similar α-hydroxyacetate derivatives are frequently explored in medicinal chemistry for various biological activities. For instance, some analogs are investigated as enzyme inhibitors where the hydroxyl group is crucial for binding to the active site . Other related compounds have been synthesized and evaluated for potential antiplatelet activity, although such activities are highly dependent on the final target molecule and its specific substituents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (MSDS) before use.

Properties

IUPAC Name

ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSRYRUHAPLUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological assays to study enzyme inhibition or receptor binding.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs with anti-inflammatory or analgesic properties.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
  • CAS Registry Number : 1247619-04-0
  • Molecular Formula : C₁₀H₁₀ClFO₃
  • Synonyms: Ethyl 4-chloro-3-fluorobenzoylformate (CAS 845790-56-9) is a closely related derivative with an oxo group replacing the hydroxyl moiety .

Structural Features :
The compound features a 4-chloro-3-fluorophenyl group attached to a hydroxyacetate backbone. The halogen substituents (Cl and F) at the para and meta positions of the aromatic ring influence electronic properties, while the ethyl ester enhances solubility in organic solvents.

Applications :
This ester is a key intermediate in pharmaceutical synthesis, particularly for designing chemotherapeutic agents (e.g., antibacterials and anticancers) . Its structural analogs are also explored in asymmetric catalysis and fluorescent chemosensors .

Structural Analogues: Substituent Effects on Reactivity and Enantioselectivity

Table 1: Key Structural and Enantiomeric Data for Hydroxyacetate Derivatives
Compound Name Substituents CAS Number Molecular Formula Enantiomeric Excess (ee) Analytical Method (HPLC Column) Reference
This compound 4-Cl, 3-F, -OH 1247619-04-0 C₁₀H₁₀ClFO₃ N/A N/A
Ethyl 2-(4-(dimethylamino)phenyl)-2-hydroxyacetate 4-N(CH₃)₂, -OH Not provided C₁₂H₁₇NO₃ 76% Not specified
Ethyl 2-(5-ethyl-1H-pyrrol-2-yl)-2-p-tolyl-2-hydroxyacetate (40cg) 5-ethyl-pyrrol, 4-methylphenyl Not provided C₁₇H₂₁NO₃ 92% Chiralpak AS-H (10% IPA/hexane)
Ethyl 2-(4-chlorophenyl)-2-(5-ethyl-1H-pyrrol-2-yl)-2-hydroxyacetate (40cj) 4-Cl, 5-ethyl-pyrrol Not provided C₁₆H₁₇ClNO₃ 93% Chiralpak AD-H (10% IPA/hexane)
Ethyl 2-[5-(2,4-dichlorophenyl)-2H-1,2,3-triazol-4-yl]-2-hydroxyacetate 2,4-Cl₂, triazolyl Not provided C₁₂H₁₁Cl₂N₃O₃ N/A X-ray crystallography

Key Observations :

  • Enantioselectivity: Pyrrol-containing derivatives (e.g., 40cg and 40cj) exhibit higher enantiomeric purity (83–93% ee) compared to dimethylamino-substituted analogs (76% ee), likely due to steric and electronic interactions with chiral HPLC columns .
  • Substituent Position : Halogen placement (e.g., 4-Cl vs. 3-F) modulates electron-withdrawing effects, impacting reactivity in nucleophilic substitutions or reductions .

Key Observations :

  • High-Yield Synthesis: Ethyl 2-(4-fluorophenoxy)acetate achieves 95.6% yield via optimized nucleophilic substitution, highlighting the efficiency of phenoxy group incorporation .
  • Catalytic Systems : NADH model compounds enable enantioselective reductions but require further optimization for higher yields .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data for Selected Derivatives
Compound Name Space Group Unit Cell Parameters (Å, °) Density (g/cm³) Reference
Ethyl 2-[5-(2,4-dichlorophenyl)-2H-1,2,3-triazol-4-yl]-2-hydroxyacetate P2₁/c a=11.4912, b=7.2015, c=16.5491, β=100.277° 1.558
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate Not reported N/A N/A

Key Observations :

  • Crystal Packing: Monoclinic systems (e.g., P2₁/c) dominate due to hydrogen-bonding networks involving hydroxyl and ester groups .
  • Solubility : Methoxy and halogen substituents enhance solubility in polar solvents, critical for pharmaceutical formulations .

Biological Activity

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which may influence its biological properties. The compound can be represented by the following structural formula:

C11H12ClFO3\text{C}_11\text{H}_{12}\text{ClF}\text{O}_3

The biological activity of this compound has been linked to its ability to interact with various biological targets, including kinases and proteins involved in cell signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Inhibition of Kinase Activity

Studies have shown that compounds similar to this compound can inhibit LRRK2 kinase activity, which is implicated in neurodegenerative diseases like Parkinson's disease. This inhibition could potentially lead to therapeutic benefits by modulating inflammatory responses in the central nervous system .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, in breast cancer cell lines such as MCF-7, the compound demonstrated significant effects on cell viability and apoptosis induction when exposed to oxidative stress conditions .

Table: Summary of Biological Activities

Activity Description
Kinase Inhibition Inhibits LRRK2 kinase activity, potentially reducing neuroinflammation .
Cytotoxicity Induces apoptosis in MCF-7 breast cancer cells under oxidative stress .
Cell Viability Effects Alters cell viability in various cancer models, highlighting potential anti-cancer properties .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neuroinflammation. The results indicated that treatment with the compound reduced pro-inflammatory cytokine levels and improved neuronal survival rates .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines, this compound was shown to significantly decrease cell proliferation rates. The mechanism was associated with the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .

Preparation Methods

Biocatalytic Asymmetric Reduction of Keto-Ester Precursors

A highly effective method for preparing hydroxy esters like this compound involves the asymmetric reduction of ethyl 4-chloro-3-fluoroacetoacetate analogs using enzyme catalysts.

  • Reaction Setup: The keto-ester substrate is dissolved in a solvent mixture of ethyl acetate and purified water.
  • Catalysts: A combination of keto reductase and glucose dehydrogenase enzymes is used, along with the cofactor NADPH.
  • Hydrogen Donor: Glucose serves as the hydrogen donor in the enzymatic reduction.
  • Conditions: Reaction temperature is maintained between 28–33 °C, with reaction times of 6–10 hours.
  • pH Buffering: Hydrophosphate buffers maintain the pH between 6.0 and 7.5.
  • Concentrations: Substrate concentration ranges from 8 to 15 g/mL; enzyme loading is 3–8% of substrate mass; NADPH is 0.1–0.3% of substrate mass.
  • Post-Reaction Processing: The reaction mixture is filtered, extracted, and concentrated under reduced pressure to isolate the crude hydroxy ester.

This method offers high stereoselectivity and improved yields by simplifying reaction steps and minimizing side reactions.

Parameter Range/Value Notes
Solvent Ethyl acetate + water Mixed solvent system
pH 6.0 – 7.5 Buffered with hydrophosphate
Temperature 28 – 33 °C Mild temperature for enzyme activity
Reaction time 6 – 10 hours Sufficient for complete reduction
Substrate concentration 8 – 15 g/mL High substrate loading
Keto reductase loading 3 – 8% (w/w relative to substrate) Enzyme catalyst
Glucose dehydrogenase 3 – 8% (w/w) Co-catalyst with keto reductase
NADPH loading 0.1 – 0.3% (w/w) Cofactor for enzymatic reduction
Hydrogen donor Glucose Supplies reducing equivalents

Table 1: Key parameters for biocatalytic asymmetric reduction of keto-ester substrates

This enzymatic approach, adapted from methods for ethyl 4-chloro-3-hydroxybutanoate, is directly applicable to the preparation of this compound by substituting the appropriate halogenated aromatic precursor.

Chemical Reduction of Keto-Ester Precursors

Alternatively, chemical reduction methods can be employed using conventional reducing agents:

  • Starting Material: Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate (keto-ester).
  • Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the keto group to the hydroxy group.
  • Solvents: Anhydrous solvents such as THF, diethyl ether, or ethanol.
  • Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity.
  • Workup: Quenching with water or acid, followed by extraction and purification.

This method is straightforward but may require careful control to avoid over-reduction or side reactions, especially given the sensitivity of halogen substituents.

Esterification Routes

In some cases, the hydroxyacetate is prepared by esterification of the corresponding hydroxy acid:

  • Starting Material: 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetic acid.
  • Esterification: Reaction with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux under anhydrous conditions with removal of water to drive equilibrium.
  • Purification: Distillation or recrystallization.

This route is less commonly used for direct synthesis but is relevant for modifying or scaling up production.

Comparative Data Summary

Preparation Method Advantages Disadvantages Typical Yield (%) Key Notes
Biocatalytic Asymmetric Reduction High stereoselectivity, mild conditions Requires enzyme availability and cofactors 70–85% Environmentally friendly, scalable
Chemical Reduction (NaBH4, LiAlH4) Simple, widely available reagents Possible side reactions, less selective 60–75% Requires careful temperature control
Esterification of Hydroxy Acid Straightforward, classical method Equilibrium reaction, requires water removal 65–80% Useful for derivatization

Research Findings and Optimization

  • Enzymatic Reduction: Studies demonstrate that the ratio of keto reductase to glucose dehydrogenase (2:3) and the concentration of NADPH are critical for maximizing yield and enantioselectivity.
  • pH Control: Maintaining pH between 6.0 and 7.5 is essential to preserve enzyme activity and prevent substrate degradation.
  • Temperature: Mild temperatures (around 30 °C) optimize enzyme kinetics without denaturing proteins.
  • Substrate Loading: High substrate concentrations (up to 15 g/mL) enable efficient production but require adequate mixing and oxygen control.

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate, and how can impurities be minimized?

The synthesis typically involves condensation of 4-chloro-3-fluorophenylacetone with ethyl glyoxylate under acidic or basic conditions, followed by purification via column chromatography . A critical challenge is the formation of racemic byproducts due to the acidic α-proton adjacent to the hydroxy group, which can undergo partial racemization during purification (e.g., on silica gel) . To minimize impurities:

  • Use low-temperature reaction conditions to suppress side reactions.
  • Employ chiral chromatography or crystallization for enantiomeric resolution .
  • Monitor reaction progress via HPLC or TLC to optimize reaction time and reduce degradation.

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR (¹H/¹³C) : Key signals include the hydroxy proton (δ ~5.5 ppm, broad singlet) and the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) .
  • X-ray crystallography : Use SHELX for structure refinement to resolve stereochemical ambiguities. ORTEP-3 is recommended for visualizing molecular geometry and hydrogen-bonding networks .
  • IR spectroscopy : Confirm the presence of ester carbonyl (C=O stretch ~1740 cm⁻¹) and hydroxy (O–H stretch ~3400 cm⁻¹) groups .

Advanced: How does the electronic environment of the 4-chloro-3-fluorophenyl group influence the compound’s reactivity in esterification or oxidation reactions?

The electron-withdrawing Cl and F substituents on the phenyl ring polarize the adjacent carbonyl group, increasing its electrophilicity. This enhances reactivity in:

  • Nucleophilic acyl substitutions (e.g., hydrolysis to the carboxylic acid derivative) .
  • Oxidation : The α-hydroxy group is prone to oxidation, forming a ketone byproduct. Control via anhydrous conditions and inert atmospheres is critical .
  • Computational studies (e.g., DFT) can predict charge distribution and reaction pathways, aiding in optimizing conditions .

Advanced: What strategies are effective for resolving racemization issues during synthesis or purification?

  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans’ oxazolidinones) to stabilize the stereocenter .
  • Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
  • Low-temperature crystallization : Reduces kinetic racemization during purification .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Advanced: How can computational modeling aid in predicting the biological activity or metabolic stability of this compound?

  • Molecular docking : Predict binding affinity to targets like enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina .
  • ADME prediction : Tools like SwissADME estimate metabolic stability based on lipophilicity (LogP ~2.5) and hydrogen-bonding capacity .
  • QSAR models : Correlate structural features (e.g., halogen substitution) with bioactivity data from analogs (e.g., COX inhibition IC₅₀ values) .

Advanced: What contradictions exist in reported biological activity data, and how can they be addressed experimentally?

Discrepancies in cytotoxicity IC₅₀ values (e.g., MCF-7 cell line) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) .
  • Solubility differences : Use DMSO stock solutions at consistent concentrations (<1% v/v) .
  • Metabolic interference : Include control experiments with esterase inhibitors to prevent premature hydrolysis .

Advanced: What is the role of the hydroxyacetate moiety in structure-activity relationships (SAR) for related compounds?

The hydroxy group:

  • Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Modulates lipophilicity : Esterification (ethyl group) increases membrane permeability compared to the free acid .
  • SAR studies on analogs (e.g., ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) show that substituents on the phenyl ring significantly affect potency .

Basic: What safety precautions are necessary when handling this compound?

  • Toxicity : Classified as highly toxic (LD₅₀ data pending); use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
  • Disposal : Follow hazardous waste guidelines for halogenated organic compounds .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH sensitivity : Hydrolyzes rapidly in basic conditions (pH >9) to the carboxylic acid. Use buffered solutions (pH 4–7) for biological assays .
  • Thermal stability : Decomposes above 80°C; avoid high-temperature reactions unless stabilized by inert solvents (e.g., DMF) .

Advanced: What are the limitations of current synthetic methods, and what novel approaches are emerging?

  • Limitations : Low yields in multi-step syntheses (e.g., 29% yield in methyl ether formation) .
  • Innovations :
    • Flow chemistry : Improves reaction control and scalability .
    • Photocatalysis : Enables C–H functionalization for late-stage diversification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

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